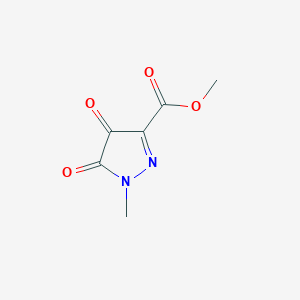
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate, also known as MDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrazole and is commonly used as a building block in the synthesis of various organic compounds. MDP has been found to possess several unique properties that make it an attractive target for scientific investigation.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate is not well understood. However, it has been suggested that Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate may act as a nucleophile in various chemical reactions. Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been shown to react with various electrophiles, such as alkyl halides and acyl chlorides, to form new compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate have not been extensively studied. However, some studies have suggested that Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate may have anti-inflammatory and antioxidant properties. Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has several advantages as a building block in organic synthesis. It is relatively easy to synthesize and has a high yield. Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate is also stable under a wide range of conditions and can be stored for long periods of time. However, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has some limitations as well. It is not very reactive and may require the use of strong reagents to react with other compounds. Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate is also relatively expensive compared to other building blocks.
Orientations Futures
There are several future directions for the study of Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate. One potential area of research is the development of new synthetic methods for Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate and its derivatives. Another area of research is the study of the biochemical and physiological effects of Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate and its derivatives. This could lead to the development of new drugs with potential therapeutic properties. Additionally, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate could be used as a building block to synthesize new materials with unique properties. Overall, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has the potential to be a valuable tool in scientific research and could lead to new discoveries in a wide range of fields.
Méthodes De Synthèse
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate can be synthesized through a multistep process that involves the reaction of various reagents with pyrazole. The most common method involves the reaction of pyrazole with ethyl oxalyl chloride to form ethyl 1-methyl-4,5-dioxopyrazole-3-carboxylate. This intermediate is then treated with methyl iodide to yield Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been used in a wide range of scientific research applications, including drug discovery, medicinal chemistry, and material science. In drug discovery, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been used as a building block to synthesize novel compounds with potential therapeutic properties. In medicinal chemistry, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been used to study the structure-activity relationships of various compounds. In material science, Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate has been used as a precursor to synthesize functionalized polymers and other materials.
Propriétés
Numéro CAS |
197652-36-1 |
|---|---|
Nom du produit |
Methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate |
Formule moléculaire |
C6H6N2O4 |
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O4/c1-8-5(10)4(9)3(7-8)6(11)12-2/h1-2H3 |
Clé InChI |
ZJRAHWWCJCLWTO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
SMILES canonique |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
Synonymes |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



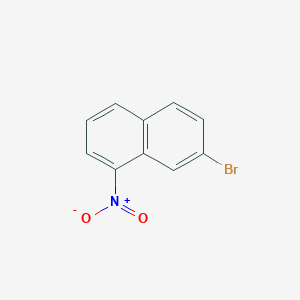
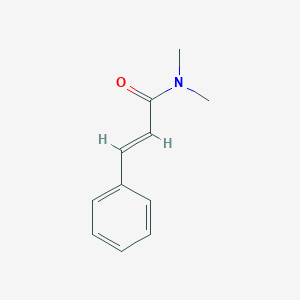


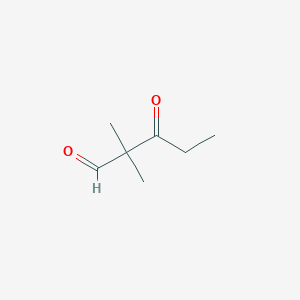
![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
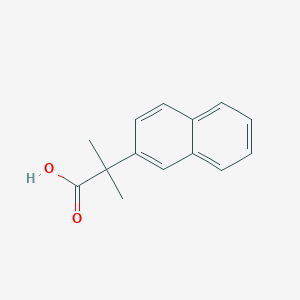
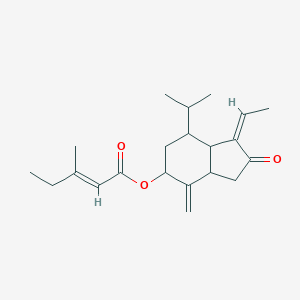


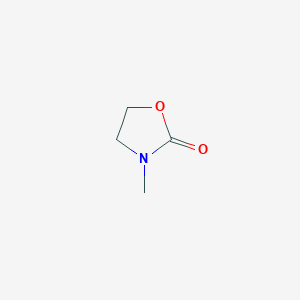
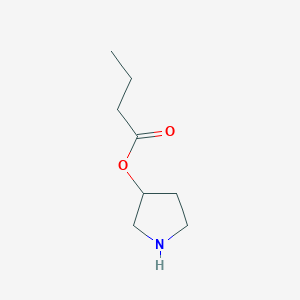
![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)